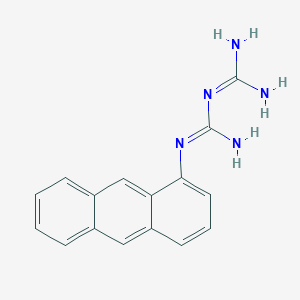![molecular formula C12H14N2O4 B14618379 Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate CAS No. 58635-37-3](/img/structure/B14618379.png)
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). This particular compound is characterized by the presence of a formamido group attached to a phenyl ring, which is further connected to a carbamate group through a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate typically involves the reaction of 2-formamidophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but lacks the formamido and phenyl groups.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group but lacks the formamido and propyl chain.
Uniqueness
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate is unique due to the presence of the formamido group attached to the phenyl ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamates and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
58635-37-3 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
methyl N-[3-(2-formamidophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(17)13-7-6-11(16)9-4-2-3-5-10(9)14-8-15/h2-5,8H,6-7H2,1H3,(H,13,17)(H,14,15) |
Clave InChI |
ZFDYTYWYSIIGIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCCC(=O)C1=CC=CC=C1NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
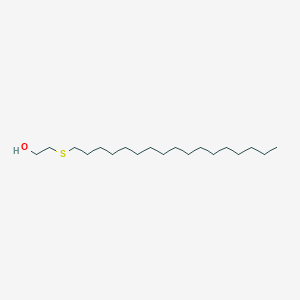
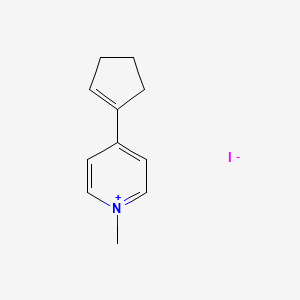
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
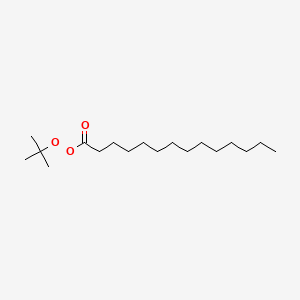

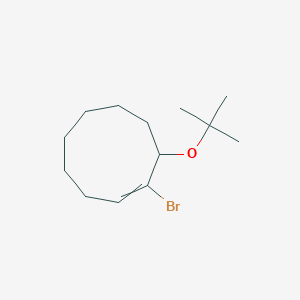

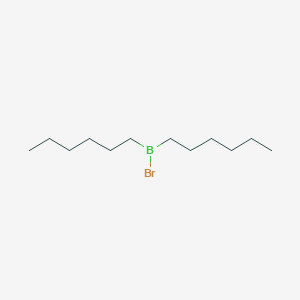
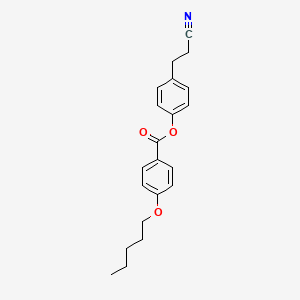
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
